Razobazam

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Razobazam se puede sintetizar a través de varias rutas sintéticas. Un método común implica la reacción de 3,8-dimetil-4-fenil-2H-pirazolo[3,4-b][1,4]diazepina con reactivos apropiados bajo condiciones controladas . Los métodos de producción industrial generalmente implican síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Razobazam experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar utilizando agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno bajo condiciones controladas.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio.

Sustitución: this compound puede sufrir reacciones de sustitución, particularmente sustitución nucleofílica, donde los nucleófilos reemplazan grupos funcionales específicos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos, catalizadores y temperaturas controladas. Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados .

Aplicaciones Científicas De Investigación

Razobazam tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia en el estudio de derivados de benzodiazepina.

Biología: Investigado por sus efectos en las funciones cognitivas y la densidad neuronal en modelos animales.

Industria: Utilizado en el desarrollo de nuevos fármacos nootrópicos y potenciadores cognitivos.

Mecanismo De Acción

El mecanismo de acción de Razobazam es distinto al de otras benzodiazepinas. Se dirige principalmente al sistema nervioso central, mejorando las funciones cognitivas al aumentar la densidad neuronal en la corteza frontal . Las vías moleculares exactas involucradas todavía están bajo investigación, pero se cree que modula la actividad de los neurotransmisores, en particular los receptores del ácido gamma-aminobutírico (GABA) .

Comparación Con Compuestos Similares

Razobazam es único entre las benzodiazepinas debido a sus efectos nootrópicos. Los compuestos similares incluyen:

Zomebazam: Otro derivado de benzodiazepina con propiedades potenciadoras de la cognición.

Clobazam: Una benzodiazepina utilizada principalmente por sus efectos ansiolíticos.

This compound destaca por su acción específica sobre las funciones cognitivas y sus posibles aplicaciones terapéuticas en la mejora del aprendizaje y la memoria .

Actividad Biológica

Razobazam is a benzodiazepine derivative that has garnered attention for its unique biological activities, particularly its nootropic effects. Discovered in the late 20th century, this compound exhibits a mechanism of action distinct from traditional benzodiazepines, leading to various potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

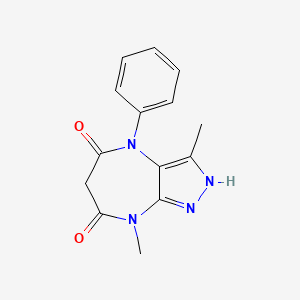

- Chemical Formula : C₁₄H₁₄N₄O₂

- Molar Mass : 270.292 g/mol

- CAS Number : [Not provided in sources]

This compound's mechanism of action differs significantly from that of conventional benzodiazepines. While typical benzodiazepines primarily enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA_A receptors, this compound appears to exert its effects through alternative pathways. Research indicates that it may influence cognitive functions and neuronal activity without the sedative effects commonly associated with benzodiazepines .

Nootropic Effects

Animal studies have demonstrated that this compound produces nootropic effects, which are associated with enhanced cognitive functions such as memory and learning. These effects are particularly notable in models of social deprivation where cognitive deficits are present .

Antimicrobial and Anticancer Properties

Recent studies have suggested that this compound may possess antimicrobial and anticancer properties. For instance, it has been evaluated alongside other compounds for its potential to inhibit various cancer cell lines and microbial growth. The following table summarizes some key findings:

| Study | Cell Line/Organism | Effect Observed | Concentration Tested |

|---|---|---|---|

| Das et al. (2022) | Entamoeba histolytica | Micromolar activity | Not specified |

| Becerra et al. (2021) | Trypanosoma cruzi | Dose-dependent growth inhibition | 25-50 μg/mL |

| Pagliero et al. (2020) | Various cancer cell lines | Inhibition of proliferation | Varies by study |

Case Studies

- Functional Activity in Socially Deprived Rats : A study assessed the cognitive enhancement produced by this compound in socially deprived rats using an active avoidance test. The results indicated significant improvements in functional brain activity post-treatment, suggesting potential applications in cognitive dysfunction therapies .

- Antimicrobial Activity : Research has shown that this compound derivatives exhibit antimicrobial activity comparable to established treatments against Gram-positive and Gram-negative bacteria, indicating its potential as an alternative therapeutic agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained through SAR studies, which explore how modifications to its chemical structure affect its biological properties. For instance, variations in substituents on the benzodiazepine ring have been linked to changes in potency against specific targets such as microbial organisms and cancer cells .

Propiedades

Número CAS |

78466-98-5 |

|---|---|

Fórmula molecular |

C14H14N4O2 |

Peso molecular |

270.29 g/mol |

Nombre IUPAC |

3,8-dimethyl-4-phenyl-2H-pyrazolo[3,4-b][1,4]diazepine-5,7-dione |

InChI |

InChI=1S/C14H14N4O2/c1-9-13-14(16-15-9)17(2)11(19)8-12(20)18(13)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,15,16) |

Clave InChI |

RHZDHINXKVZTEF-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=NN1)N(C(=O)CC(=O)N2C3=CC=CC=C3)C |

SMILES canónico |

CC1=C2C(=NN1)N(C(=O)CC(=O)N2C3=CC=CC=C3)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3,8-dimethyl-4-phenyl-5,6,7,8-tetrahydropyrazolo-(3,4-b)(1,5)-diazepine-1H,4H-5,7-dione HOE 175 HOE-175 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.